molecular formula C9H5F2NO B1305471 5-(2,5-Difluorophenyl)isoxazole CAS No. 138716-47-9

5-(2,5-Difluorophenyl)isoxazole

Cat. No.: B1305471
CAS No.: 138716-47-9
M. Wt: 181.14 g/mol
InChI Key: OLFSZSGTSDWIEW-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an isoxazole ring, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is known as the (3 + 2) cycloaddition, where the alkyne acts as a dipolarophile and the nitrile oxide as the dipole. The reaction conditions often require a catalyst and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same cycloaddition reaction, with optimizations for cost-effectiveness and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted isoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole: Lacks the fluorine atoms, resulting in different biological activities and chemical properties.

    5-(2-Fluorophenyl)isoxazole: Contains only one fluorine atom, which may alter its reactivity and biological effects.

    5-(3,4-Difluorophenyl)isoxazole: Has fluorine atoms in different positions on the phenyl ring, leading to variations in its chemical behavior and applications.

Uniqueness

5-(2,5-Difluorophenyl)isoxazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activities. The presence of two fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

5-(2,5-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFSZSGTSDWIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304705
Record name 5-(2,5-Difluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-47-9
Record name 5-(2,5-Difluorophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Difluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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